1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]ethan-1-one
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Overview
Description
1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]ethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, an oxadiazole ring, and a phenoxyethanone moiety, making it a multifaceted molecule with diverse chemical properties.
Preparation Methods
The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]ethan-1-one involves multiple steps, typically starting with the preparation of the piperazine derivative. The fluorophenyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the oxadiazole ring via cyclization reactions. The final step involves the coupling of the oxadiazole derivative with the phenoxyethanone moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Chemical Reactions Analysis
1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]ethan-1-one can be compared with other similar compounds, such as:
Phenoxyacetamides: These compounds share the phenoxyethanone moiety and exhibit similar chemical properties and biological activities.
Piperazine derivatives:
Oxadiazole derivatives: These compounds contain the oxadiazole ring and are known for their diverse biological activities and chemical properties.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O4/c1-34-24-17-20(26-29-27(36-30-26)19-7-3-2-4-8-19)11-12-23(24)35-18-25(33)32-15-13-31(14-16-32)22-10-6-5-9-21(22)28/h2-12,17H,13-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLQROVXJXNGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3)OCC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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